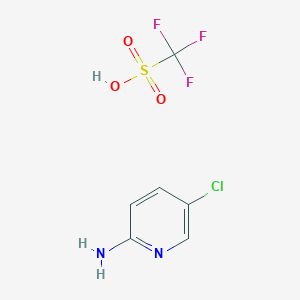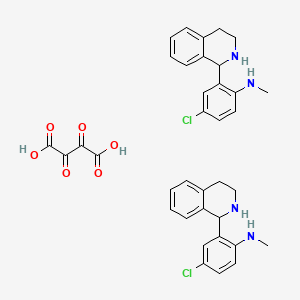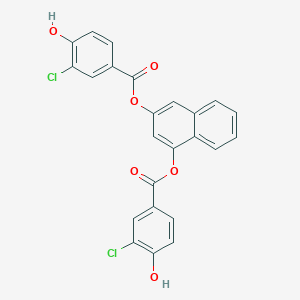
Naphthalene-1,3-diyl bis(3-chloro-4-hydroxybenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-1,3-diyl bis(3-chloro-4-hydroxybenzoate) is a complex organic compound characterized by its unique structure, which includes a naphthalene core and two chloro-4-hydroxybenzoate groups attached at the 1 and 3 positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene-1,3-diyl bis(3-chloro-4-hydroxybenzoate) typically involves the reaction of naphthalene-1,3-diol with chloro-4-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Naphthalene-1,3-diyl bis(3-chloro-4-hydroxybenzoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,3-diyl bis(3-chloro-4-carboxylate) under controlled conditions.
Reduction: Reduction reactions can be performed to convert the chloro groups to hydroxyl groups, resulting in naphthalene-1,3-diyl bis(3-hydroxy-4-hydroxybenzoate).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Naphthalene-1,3-diyl bis(3-chloro-4-carboxylate)
Reduction: Naphthalene-1,3-diyl bis(3-hydroxy-4-hydroxybenzoate)
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, Naphthalene-1,3-diyl bis(3-chloro-4-hydroxybenzoate) is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and chemical compounds.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of biologically active molecules or as a probe in biochemical assays.
Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, Naphthalene-1,3-diyl bis(3-chloro-4-hydroxybenzoate) can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which Naphthalene-1,3-diyl bis(3-chloro-4-hydroxybenzoate) exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can include binding to active sites, inhibition of enzymatic activity, or modulation of signaling pathways.
Comparison with Similar Compounds
Naphthalene-1,2-diyl bis(3-chloro-4-hydroxybenzoate)
Naphthalene-1,4-diyl bis(3-chloro-4-hydroxybenzoate)
Naphthalene-2,6-diyl bis(3-chloro-4-hydroxybenzoate)
Uniqueness: Naphthalene-1,3-diyl bis(3-chloro-4-hydroxybenzoate) is unique due to its specific positioning of the chloro-4-hydroxybenzoate groups on the naphthalene ring. This structural difference can lead to variations in reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
[4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3-chloro-4-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl2O6/c25-18-10-14(5-7-20(18)27)23(29)31-16-9-13-3-1-2-4-17(13)22(12-16)32-24(30)15-6-8-21(28)19(26)11-15/h1-12,27-28H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBTWBNCPASUNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2OC(=O)C3=CC(=C(C=C3)O)Cl)OC(=O)C4=CC(=C(C=C4)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
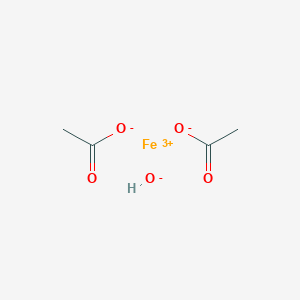
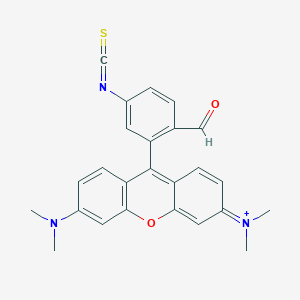
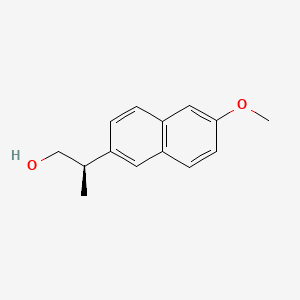
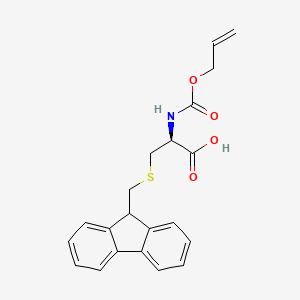
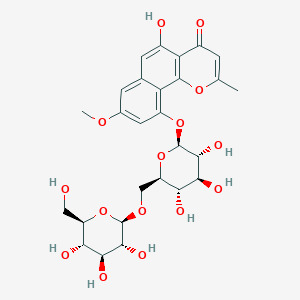
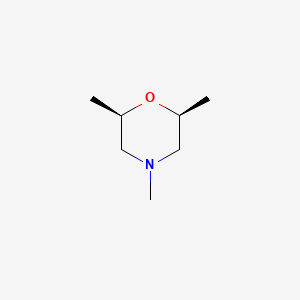
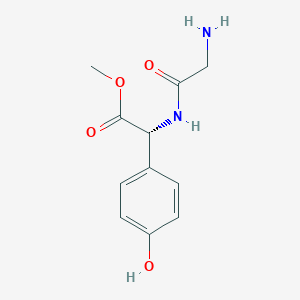
![Benzoic acid, 4-[(2-chloroacetyl)methylamino]-](/img/structure/B8086206.png)
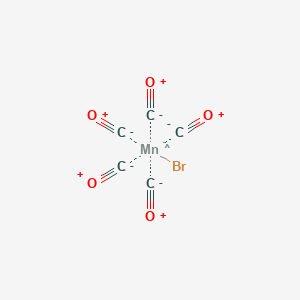
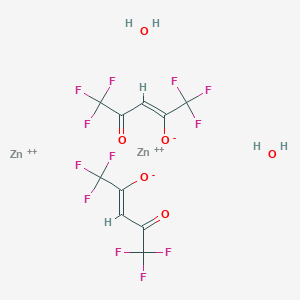

![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8086240.png)
